Cas no 93379-54-5 ((S)-Atenolol)

(S)-Atenolol structure
(S)-Atenolol structure
(S)-Atenolol
93379-54-5
C14H22N2O3
266.336083889008
805064
175540

(S)-Atenolol Properties

Names and Identifiers

    • Esatenolol
    • (S)-Atenolol
    • (S)-(-)-Atenolol
    • S-ATENOLOL
    • 4-[(2S)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide (ACI)
    • Benzeneacetamide, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, (S)- (ZCI)
    • (-)-Atenolol
    • (S)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
    • 2-[4-[(2S)-2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
    • S-(-)-Atenolol
    • ESATENOLOL [MART.]
    • ESATENOLOL [JAN]
    • Prestwick3_000953
    • DTXSID10239405
    • HMS3260O14
    • NCGC00015007-05
    • 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)BENZENEACETAMIDE
    • CHEBI:31556
    • Prestwick2_000536
    • 93379-54-5
    • 2-[4-({(2S)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
    • Esatenolol [INN]
    • GS-0672
    • NCGC00015007-04
    • ESATENOLOL [WHO-DD]
    • Tocris-0393
    • NCGC00024566-01
    • MFCD00074918
    • AB00513856
    • BENZENEACETAMIDE, 4-((2S)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
    • (S)-(-)-Atenolol, powder
    • GEO-02804
    • SR-01000597666
    • HMS3675I05
    • NCGC00016880-04
    • NCGC00016880-03
    • HMS2235B16
    • S(-)-Atenolol
    • CHEMBL343633
    • NCGC00015007-03
    • (S)-4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzeneacetamide
    • EN300-18539569
    • HMS2097P08
    • Tocris-0387
    • CCG-204251
    • A-143
    • BPBio1_001042
    • DPF757BOSR
    • HMS3266K19
    • NCGC00015007-02
    • S-(-)-4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetamide
    • NCGC00016880-07
    • NCGC00260841-01
    • MLS002153864
    • NCGC00093636-02
    • CAS-56715-13-0
    • NCGC00024570-04
    • NCGC00093636-01
    • Lopac-A-143
    • EU-0100156
    • Q24255323
    • SCHEMBL4363
    • CAS-93379-54-5
    • AKOS015894675
    • NCGC00016880-02
    • Benzeneacetamide, 4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • BSPBio_000946
    • Atenolol, (s)-
    • Tox21_500156
    • NCGC00024570-02
    • NCGC00016880-06
    • SR-01000597666-1
    • 2-(p-((2S)-2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
    • Prestwick0_000536
    • NCGC00016880-01
    • (S)-()-Atenolol
    • Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (S)-
    • NCGC00093636-03
    • (S)-(-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
    • Lopac-A-7655
    • Prestwick1_000536
    • NS00099224
    • NCGC00024570-01
    • Lopac-A-142
    • NCGC00015007-12
    • NCGC00024570-03
    • W-200527
    • D01471
    • LP00156
    • SPBio_002472
    • NCGC00016880-05
    • NCGC00016880-13
    • HMS3411I05
    • Atenolol, (-)-
    • UNII-DPF757BOSR
    • HMS3714P08
    • atenolol-(-)
    • Lopac0_000156
    • BRD-K44993696-001-03-2
    • SR-01000597666-3
    • BRD-K44993696-001-05-7
    • 2-{4-[(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
    • (-)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
    • Esatenolol (JAN/INN)
    • (S)(-)-atenolol
    • BRD-K44993696-001-12-3
    • (S)-(-)-Atenolol, 99%
    • SMR000326748
    • NCGC00015007-01
    • DB13443
    • SDCCGSBI-0050144.P002
    • +Expand
    • METKIMKYRPQLGS-LBPRGKRZSA-N
    • 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m0/s1
    • O(C1C=CC(CC(=O)N)=CC=1)C[C@@H](O)CNC(C)C

Computed Properties

  • 266.163043g/mol
  • 0
  • 0.2
  • 3
  • 4
  • 8
  • 266.163043g/mol
  • 266.163043g/mol
  • 84.6Ų
  • 19
  • 263
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0

Experimental Properties

  • 148-152 °C(lit.)
  • 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6 mg/mL
  • Light pink solid
  • dissolve in water

(S)-Atenolol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB56143-10mg
(S)-Atenolol
93379-54-5
10mg
$228.00 2024-07-18
Enamine
EN300-18539569-0.05g
2-{4-[(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
93379-54-5
0.05g
$223.0 2023-09-18
TRC
A790085-2mg
(S)-Atenolol
93379-54-5
2mg
$ 81.00 2023-04-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A275195-10mg
(S)-Atenolol
93379-54-5 ≥98%
10mg
¥526.90 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04198-100mg
(S)-(-)-Atenolol
93379-54-5
100mg
¥9078.0 2021-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-203687-10 mg
S-(−)-Atenolol,
93379-54-5
10mg
¥677.00 2023-07-10

(S)-Atenolol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, 310 - 345 kPa, 35 - 38 °C
Reference
Improved method for synthesis of beta-blocker atenolol of high purity on an industrial scale
, Russian Federation, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, 45 - 50 psi, 35 - 38 °C
Reference
Improved process for the industrial manufacture of atenolol
, India, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Methanol ;  23 °C
1.2 Reagents: Ammonia ;  23 °C
1.3 Catalysts: Calcium hydride ;  30 h, 23 °C
1.4 Reagents: Ammonium carbonate Solvents: Water ;  1 h, 23 °C
Reference
Process for the preparation of pure (S)-enantiomer of atenolol
, Croatia, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water ;  12 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Reference
Lipase-catalyzed green synthesis of enantiopure atenolol
Dwivedee, Bharat Prasad; Ghosh, Saptarshi; Bhaumik, Jayeeta; Banoth, Linga; Chand Banerjee, Uttam, RSC Advances, 2015, 5(21), 15850-15860

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Isopropanol ;  rt → 38 °C; 7 h, 38 °C
Reference
Method for preparation of (S)-Atenolol
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Water ;  rt → 10 °C; 3 h, 10 - 15 °C; 10 h
Reference
Process for producing (S)-atenolol of high optical purity from (R)-epichlorohydrin, 4-hydroxyphenylacetamide, and isopropylamine.
, United States, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Water ;  30 min, rt
1.2 20 - 60 °C; 12 - 24 h
Reference
Method for preparing (S)-atenolol
, Korea, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Cesium fluoride Solvents: Dimethylformamide
1.2 -
1.3 -
1.4 Solvents: Water
1.5 Solvents: Ethyl acetate
Reference
CsF in organic synthesis. Regioselective nucleophilic reactions of phenols with oxiranes leading to enantiopure β-blockers
Kitaori, Kazuhiro; Furukawa, Yoshiro; Yoshimoto, Hiroshi; Otera, Junzo, Tetrahedron, 1999, 55(50), 14381-14390

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Methanol
Reference
Preparation of optically active atenolol and its intermediates
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Methanol
Reference
Manufacture of optically active atenolol and its intermediates
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Methanol
Reference
Process for producing optically active atenolol and intermediate thereof
, European Patent Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Ammonia Solvents: Methanol ;  20 °C; 24 h, 20 °C
Reference
Method for preparation of enantiomerically pure (S)-(-)-atenolol and (R)-(+)-atenolol using preparative chromatography on chiral stationary phase of racemic 1-(N-benzyl-N-isopropyl)amino-3-[p-(methoxycarbonylmethylphenoxy)]-2-propanol as key step
, Croatia, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  rt
Reference
Asymmetric ring opening of epoxides catalyzed by novel heterobimetallic Schiff-bases containing transition metal salts
Kawthekar, Rahul B.; Bi, Wen-tao; Kim, Geon-Joong, Bulletin of the Korean Chemical Society, 2008, 29(2), 313-318

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ;  0 - 5 °C; 1 d, rt
Reference
An efficient asymmetric synthesis of (S)-atenolol using hydrolytic kinetic resolution
Bose, D. Subhas; Narsaiah, A. Venkat, Bioorganic & Medicinal Chemistry, 2005, 13(3), 627-630

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Ammonium hydroxide
Reference
Lipase catalysis in organic solvents. Application to the synthesis of (R)- and (S)-atenolol
Bevinakatti, H. S.; Banerji, A. A., Journal of Organic Chemistry, 1992, 57(22), 6003-5

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol
Reference
Fabrication of SiO2, Al2O3, and TiO2 Microcapsules with Hollow Core and Mesoporous Shell Structure
Guo, Xiao-Feng; Kim, Yong-Suk; Kim, Geon-Joong, Journal of Physical Chemistry C, 2009, 113(19), 8313-8319

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  rt
Reference
Synthesis and application of bimetallic chiral [Co(salen)]-type complexes: a new catalytic approach to synthesis of optically pure β-blockers via kinetic resolution of epichlorohydrin
Kawthekar, Rahul B.; Bi, Wen-tao; Kim, Geon-Joong, Applied Organometallic Chemistry, 2008, 22(10), 583-591

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water
Reference
Enantioselective synthesis of β-blockers via hydrolytic kinetic resolution of terminal oxiranes by using bimetallic chiral [{2,2'-[cyclohexane-1,2-diylbis(nitrilomethylidyne)]bis[phenolato]}(2-)]cobalt ([Co(salen)])-type complexes
Kawthekar, Rahul B.; Kim, Geon-Joong, Helvetica Chimica Acta, 2008, 91(2), 317-332

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, 10 - 15 °C
Reference
Resolution of racemic atenolol using (2S,3S)-O,O-di-p-toluoyl tartrate and (2R,3R)-O,O-di-p-toluoyl tartrate to form diastereomeric salts of atenolol followed by fractional crystallization and neutralization of the separated atenolol diastereomeric salts and base neutralization
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 h, 700 kPa, 50 °C
1.2 Reagents: Ammonia Solvents: Methanol ;  0 - 20 °C
1.3 Reagents: Calcium hydride ;  24 h, rt
1.4 Reagents: Water ;  1 h, rt
Reference
Use of enantioselective liquid chromatography for preparation of pure atenolol enantiomers
Mikuldas, Hrvoje; Cepanec, Ivica; Sporec, Anita; Litvic, Mladen; Vinkovic, Vladimir, Journal of Separation Science, 2005, 28(3), 251-256

(S)-Atenolol Raw materials

(S)-Atenolol Preparation Products

(S)-Atenolol Related Literature

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